4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one
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Overview
Description
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one, also known as oxypeucedanin, is a naturally occurring furanocoumarin. This compound is found in various plants, including species of the genus Angelica and Citrus. It has been studied for its diverse biological activities, including its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one typically involves the following steps:
Formation of the Furanocoumarin Core: The core structure of furanocoumarin is synthesized through a series of cyclization reactions involving appropriate precursors.
Alkylation: The final step involves the alkylation of the furanocoumarin core with the appropriate alkyl halide to introduce the 3,3-dimethyloxiran-2-yl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while substitution reactions can yield various substituted furanocoumarins .
Scientific Research Applications
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furanocoumarins and their derivatives.
Biology: The compound has been studied for its effects on various biological systems, including its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Research has shown that it may have therapeutic potential in treating conditions such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of new pharmaceuticals and as a natural product in the cosmetic industry .
Mechanism of Action
The mechanism of action of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one involves several molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-cancer: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Anti-microbial: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death
Comparison with Similar Compounds
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one can be compared with other similar furanocoumarins:
4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one: Similar structure but different functional groups.
9-[(3,3-Dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one: Contains a methoxy group at the 4-position.
®-9-((3,3-Dimethyloxiran-2-yl)methoxy)-4-methoxyfuro(3,2-g)chromen-7-one: A stereoisomer with a methoxy group at the 4-position .
These compounds share similar core structures but differ in their functional groups and stereochemistry, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[5-(3,3-dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O4/c1-13(11-19-21(2,3)25-19)5-4-6-14-15-7-8-20(22)24-18(15)12-17-16(14)9-10-23-17/h5,7-10,12,19H,4,6,11H2,1-3H3 |
InChI Key |
VTWICSLJQQTHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC4C(O4)(C)C |
Origin of Product |
United States |
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